Cas no 897623-92-6 (1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)

1-Cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea is a specialized urea derivative incorporating a fluorophenyl-tetrazole moiety, offering unique reactivity and structural features for chemical synthesis and pharmaceutical applications. The presence of the fluorophenyl group enhances electronic properties, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding potential. The cyclohexyl substituent provides steric bulk, influencing selectivity in molecular interactions. This compound is valuable in medicinal chemistry as a scaffold for drug development, particularly in targeting enzymes or receptors where fluorinated and heterocyclic components are advantageous. Its well-defined structure allows for precise modifications, making it a versatile intermediate in organic and pharmaceutical research.
1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea structure
897623-92-6 structure
Product Name:1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea
CAS No:897623-92-6
MF:C15H19FN6O
MW:318.349365472794
CID:6030563
PubChem ID:16799326
Update Time:2025-06-14

1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea
    • Urea, N-cyclohexyl-N'-[[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl]-
    • SR-01000910461
    • F2072-0352
    • 1-cyclohexyl-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
    • SR-01000910461-1
    • 897623-92-6
    • 1-cyclohexyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
    • AKOS024626192
    • Inchi: 1S/C15H19FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,17,18,23)
    • InChI Key: AXHHZEGKZBNZIO-UHFFFAOYSA-N
    • SMILES: N(C1CCCCC1)C(NCC1N(C2=CC=C(F)C=C2)N=NN=1)=O

Computed Properties

  • Exact Mass: 318.16043741g/mol
  • Monoisotopic Mass: 318.16043741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • pka: 12.26±0.46(Predicted)

1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea Pricemore >>

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Additional information on 1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea

Comprehensive Overview of 1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea (CAS No. 897623-92-6)

The compound 1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea (CAS No. 897623-92-6) is a specialized urea derivative with a unique molecular structure incorporating a tetrazole ring and a fluorophenyl group. This structure grants it distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of the tetrazole moiety, known for its bioisosteric properties, enhances its potential as a drug candidate or intermediate in medicinal chemistry.

In recent years, the demand for fluorinated compounds and heterocyclic urea derivatives has surged due to their applications in drug discovery and crop protection. Researchers are particularly intrigued by the 4-fluorophenyl group in this compound, as fluorination often improves metabolic stability and bioavailability. The tetrazole ring, a nitrogen-rich heterocycle, is frequently explored for its role in hydrogen bonding and molecular recognition, critical in designing enzyme inhibitors or receptor modulators.

The synthesis of 1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea typically involves multi-step organic reactions, including cyclohexyl isocyanate coupling with a tetrazole-containing intermediate. Its CAS No. 897623-92-6 serves as a unique identifier in chemical databases, aiding researchers in tracking its physicochemical properties, such as solubility, melting point, and stability. These properties are vital for optimizing its formulation in preclinical studies or industrial applications.

From an SEO perspective, this compound aligns with trending queries like "fluorophenyl tetrazole uses," "urea derivatives in drug design," and "CAS 897623-92-6 supplier." Its potential as a bioactive scaffold resonates with audiences searching for "novel heterocycles" or "small molecule therapeutics." By integrating these long-tail keywords, this content addresses both academic and industrial readers seeking in-depth insights.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling of organic intermediates like this compound is essential to ensure workplace safety. Its low ecotoxicity profile, inferred from structural analogs, makes it a candidate for sustainable green chemistry initiatives, a hot topic in 2024.

In conclusion, 1-cyclohexyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea represents a compelling case study in modern medicinal chemistry and material science. Its multifunctional design and CAS No. 897623-92-6 specificity underscore its relevance in cutting-edge research, answering frequent user questions about "tetrazole-based drug development" and "fluorinated urea applications."

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